[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
CAS No.:
Cat. No.: VC20135202
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
-1H-pyrazol-3-yl]methyl})amine -](/images/structure/VC20135202.png)
Specification
Molecular Formula | C13H21N5 |
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Molecular Weight | 247.34 g/mol |
IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C13H21N5/c1-10(2)18-6-5-12(16-18)8-14-9-13-7-11(3)15-17(13)4/h5-7,10,14H,8-9H2,1-4H3 |
Standard InChI Key | QFGFCZQZGXSRJY-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)CNCC2=NN(C=C2)C(C)C)C |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound features two pyrazole rings, each substituted with specific functional groups:
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First pyrazole unit: A 1,3-dimethyl-1H-pyrazol-5-yl group, where methyl groups occupy the 1- and 3-positions of the heterocycle.
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Second pyrazole unit: A 1-(propan-2-yl)-1H-pyrazol-3-yl group, bearing an isopropyl substituent at the 1-position.
These units are connected via methylene (-CH2-) bridges to a central amine nitrogen, forming a symmetrical diamino structure.
Molecular Formula and Weight
Property | Value |
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Molecular formula | C15H23N5 |
Molecular weight | 273.39 g/mol |
IUPAC name | (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine |
Spectroscopic Signatures
While experimental data for this specific compound remains limited, analogous pyrazole derivatives exhibit predictable spectral features:
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NMR:
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Pyrazole protons: δ 6.2–7.1 ppm (aromatic region).
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Methyl groups: δ 2.1–2.5 ppm (singlets for N-methyl, doublets for isopropyl).
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IR: Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C-H aliphatic).
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be conceptualized into three stages:
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Preparation of 1,3-dimethyl-1H-pyrazol-5-ylmethanamine.
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Synthesis of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine.
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Coupling of the two intermediates via reductive amination or nucleophilic substitution.
Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ylmethanamine
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Condensation reaction: Diethyl acetylenedicarboxylate reacts with methylhydrazine in ethanol at 80°C to form ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .
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Bromination: Treatment with phosphorus tribromide (PBr3) substitutes the hydroxyl group with bromine.
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Hydrolysis and decarboxylation: Alkaline hydrolysis (NaOH/EtOH) yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, followed by thermal decarboxylation to 5-bromo-1-methyl-1H-pyrazole.
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Amination: Palladium-catalyzed coupling with ammonia introduces the amine group .
Synthesis of [1-(Propan-2-yl)-1H-pyrazol-3-yl]methanamine
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Cyclocondensation: Propargyl alcohol reacts with isopropylhydrazine in acidic conditions to form 1-(propan-2-yl)-1H-pyrazole.
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Bromination and substitution: Bromine at position 3 is introduced using N-bromosuccinimide (NBS), followed by amination via Ullmann coupling.
Final Coupling
Reductive amination using formaldehyde and sodium cyanoborohydride links the two pyrazole-methylamine intermediates, yielding the target compound.
Physicochemical Properties
Solubility and Stability
Property | Value |
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Solubility in water | Low (<1 mg/mL) |
Solubility in DMSO | High (~50 mg/mL) |
Melting point | Estimated 120–125°C |
Stability | Stable at RT; sensitive to strong acids/bases |
Reactivity Profile
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Nucleophilic sites: The amine nitrogen participates in alkylation and acylation reactions.
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Electrophilic substitution: Pyrazole rings undergo halogenation at positions 4 and 5.
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Oxidation: Susceptible to peroxide-mediated oxidation at the methylene bridges.
Parameter | Recommendation |
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Storage | 2–8°C under inert atmosphere |
PPE | Gloves, goggles, lab coat |
Disposal | Incineration |
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